ML67

K2P channel activation Structure-activity relationship TREK-1 (KCNK2)

ML67 is the essential parent carbazole scaffold for the ML67 series of polymodal K2P channel activators. As the foundational compound, it activates TREK-1 with an EC50 of 213 μM (oocyte two-electrode voltage clamp) and provides the calibrated reference for systematic SAR optimization across TREK-1, TREK-2, and TRAAK subfamilies. Unlike derivatives, only ML67 delivers the defined baseline for benchmarking novel TREK subfamily modulators and ensures experimental reproducibility. Source authentic parent scaffold — not a derivative.

Molecular Formula C15H11Cl2NO2
Molecular Weight 308.2 g/mol
CAS No. 300816-42-6
Cat. No. B3019293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML67
CAS300816-42-6
Molecular FormulaC15H11Cl2NO2
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(N2CCC(=O)O)C=CC(=C3)Cl
InChIInChI=1S/C15H11Cl2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20)
InChIKeyKDYNAXRKXFKHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ML67 (CAS 300816-42-6) K2P Channel Activator Scaffold: Procurement Considerations


ML67 (CAS 300816-42-6), also identified as 3-(3,6-dichloro-9H-carbazol-9-yl)propanoic acid, serves as the foundational carbazole-based scaffold for a class of small molecule activators targeting two-pore domain potassium (K2P) channels, specifically the temperature- and mechano-sensitive subfamily comprising TREK-1 (KCNK2), TREK-2 (KCNK10), and TRAAK (KCNK4) [1]. It was identified from a high-throughput yeast-based functional screen of 106,281 small molecules and acts as a low micromolar activator of these polymodal K2P channels, which generate background 'leak' potassium currents critical for regulating cellular excitability in pain, anesthesia, and neuroprotection pathways [1]. Notably, ML67 is primarily a precursor and scaffold; the optimized dihydroacridine analog ML67-33 (CAS 1443290-89-8) represents the extensively characterized, higher-potency derivative developed through systematic structure-activity relationship (SAR) studies to enhance potency and selectivity for the temperature- and mechano-sensitive K2P subfamily [1].

Why ML67 Scaffold-Based Derivatives Cannot Be Interchanged for K2P Channel Activation Studies


Generic substitution among ML67-derived compounds is scientifically invalid due to substantial quantitative differences in potency and channel subfamily selectivity arising from defined structural modifications. The parent compound ML67 activates TREK-1 with an EC50 of 213.0 ± 1.2 μM and a Hill coefficient (H) of 2.1 ± 0.6 [1]. Systematic SAR studies optimizing halogen positions, linker regions, and acidic groups have yielded derivatives with markedly divergent potencies—ranging from ML67-33 (EC50 36.3 ± 1.0 μM, H = 3.6 ± 0.4) to ML67-29 (EC50 250.6 ± 2.0 μM, H = 1.9 ± 1.4) [1]. Furthermore, selectivity profiles across the K2P family differ dramatically: ML67-33 robustly activates TREK-1, TREK-2 (EC50 30.2 ± 1.4 μM), and TRAAK (EC50 27.3 ± 1.2 μM) while exhibiting minimal activity against distantly related K2P channels such as TASK-2 (K2P5.1) and TASK-3 (K2P9.1) [1]. Substituting one ML67 analog for another without accounting for these quantifiable differences in EC50, Hill coefficient, and subfamily selectivity would compromise experimental reproducibility and invalidate mechanistic conclusions.

ML67 and ML67-33 Quantitative Differentiation Evidence for Scientific Procurement


EC50 Potency Enhancement of ML67-33 Relative to Parent ML67 on TREK-1 (K2P2.1)

ML67-33 demonstrates a 5.9-fold improvement in potency (reduction in EC50) relative to the parent ML67 scaffold on K2P2.1 (TREK-1) channels, reflecting systematic optimization of halogen positions, linker region, and acidic group substitutions [1]. ML67-33 also exhibits an enhanced Hill coefficient (H = 3.6 ± 0.4) compared to ML67 (H = 2.1 ± 0.6), indicating increased positive cooperativity of activation [1].

K2P channel activation Structure-activity relationship TREK-1 (KCNK2)

Comparative EC50 Values Across TREK Subfamily Channels for ML67-33 and Parent ML67

ML67-33 exhibits consistent low-micromolar potency across the temperature- and mechano-sensitive K2P subfamily, with EC50 values of 36.3 ± 1.0 μM (TREK-1), 30.2 ± 1.4 μM (TREK-2), and 27.3 ± 1.2 μM (TRAAK) [1]. In contrast, the parent ML67 on TREK-2 demonstrates an EC50 of approximately 250 μM, representing an 8.3-fold potency deficit compared to ML67-33 on the same channel [1]. The relative potency of ML67-33 across these three channels is preserved with similar Hill coefficients (1.6–3.6), while ML67 exhibits substantially lower potency on TREK-2 than on TREK-1 [1].

K2P subfamily selectivity TREK-2 (KCNK10) TRAAK (KCNK4)

K2P Subfamily Selectivity: Differential Activation of TREK vs. TASK Channels

ML67-33 demonstrates functional selectivity for the temperature- and mechano-sensitive K2P subfamily (TREK-1, TREK-2, TRAAK) over distantly related acid-sensitive TASK subfamily channels [1]. At 150 μM, ML67-33 produces minimal activation of TASK-3 (K2P9.1), achieving only a 2.1 ± 0.4-fold current increase, compared to 11.1 ± 0.4-fold and 11.4 ± 1.8-fold increases for TREK-1 and TREK-2, respectively, at saturating concentrations [1]. ML67-33 shows no detectable activation of TASK-2 (K2P5.1) [1]. This selectivity profile is consistent with the known structural divergence of the extracellular selectivity filter-based C-type gate, the molecular target of ML67-33 activation, between TREK and TASK subfamilies [1].

K2P channel selectivity TASK-2 (K2P5.1) TASK-3 (K2P9.1)

System-Independent Activation: Comparable ML67-33 Potency in Xenopus Oocytes and Mammalian HEK293 Cells

ML67-33 activates TREK-1 with comparable efficacy across heterologous expression systems, demonstrating an EC50 of 36.3 ± 1.1 μM in Xenopus oocytes (two-electrode voltage clamp) and 9.7 ± 1.2 μM in HEK293T cells (whole-cell patch clamp) [1]. The maximal activation (Emax) remains consistent at 11.1 ± 0.4-fold and 11.4 ± 1.1-fold, respectively [1]. Activation kinetics are rapid, with a half-maximal activation time (t1/2act) of 4.1 ± 0.5 seconds in whole-cell configuration, and activation is fully reversible upon compound washout (t1/2wash = 3.9 ± 0.5 s) [1]. This system-independence contrasts with some K2P modulators that exhibit differential potency due to variations in membrane composition or accessory protein expression.

Expression system comparison Mammalian cell electrophysiology Xenopus oocyte electrophysiology

Structure-Activity Relationship (SAR) Comparison: Quantitative Potency Gradients Across ML67 Analog Series

Systematic SAR studies of the ML67 carbazole scaffold established that conversion to the dihydroacridine analog ML67-33 yields the most potent derivative in the series, with an EC50 of 36.3 ± 1.0 μM [1]. Modifications to the parent scaffold produced a quantitative potency gradient spanning nearly 7-fold: ML67-18 (EC50 124.8 ± 1.2 μM), ML67-17 (EC50 162.2 ± 1.2 μM), ML67-13 (EC50 177.4 ± 1.1 μM), and ML67-29 (EC50 250.6 ± 2.0 μM) [1]. Notably, the dihydroacridine core substitution (ML67-33) reduced EC50 by 3.4-fold relative to the most potent carbazole analog (ML67-18) and by 6.9-fold relative to the least potent (ML67-29) [1]. The Hill coefficient for ML67-33 (3.6 ± 0.4) is substantially higher than that of ML67-18 (1.2 ± 0.2), suggesting a different molecular mechanism of activation or altered cooperativity [1].

Structure-activity relationship Carbazole scaffold Dihydroacridine analog

Functional Validation: ML67-33 Reduces Trigeminal Ganglion Neuron Excitability in Wild-Type but Not TREK1/TREK2 Knockout Mice

In native sensory neurons, ML67-33 (10 μM) reduces the excitability of small-diameter trigeminal ganglion (TG) neurons from wild-type mice, as evidenced by decreased spike frequency in response to depolarizing current injections, but has no effect on TG neurons from Trek1−/−;Trek2−/− double knockout mice [1]. This target-dependent functional effect demonstrates that ML67-33 produces physiologically relevant TREK channel activation in native neuronal populations, with the loss of effect in knockout animals confirming on-target mechanism of action [1]. The resting membrane potential (RMP) of TG neurons is also hyperpolarized by ML67-33 in a TREK-dependent manner [1].

Trigeminal ganglion neurons Neuronal excitability Migraine pain model

Validated Research Applications for ML67 Scaffold and ML67-33 in K2P Channel Studies


Structure-Activity Relationship (SAR) Studies of K2P Channel Activators

ML67 serves as the foundational carbazole scaffold for systematic SAR investigations aimed at optimizing K2P channel activator potency and selectivity [1]. The quantitative potency gradient across the analog series—ranging from ML67-33 (EC50 36.3 μM) to ML67-29 (EC50 250.6 μM)—provides a calibrated reference for evaluating structural modifications that influence TREK subfamily activation [1]. Researchers developing novel K2P modulators can use ML67 and its characterized analogs as benchmark compounds to assess the activity of new chemical entities in two-electrode voltage clamp or patch-clamp electrophysiology assays.

Electrophysiological Characterization of Temperature- and Mechano-Sensitive K2P Channel Function

ML67-33 enables robust pharmacological activation of TREK-1 (EC50 36.3 μM oocytes; 9.7 μM HEK293), TREK-2 (EC50 30.2 μM), and TRAAK (EC50 27.3 μM) with rapid, reversible kinetics (t1/2act ~4.1 s; t1/2wash ~3.9 s) [1]. Its system-independent efficacy and consistent Emax (~11-fold) across Xenopus oocyte and mammalian cell platforms make it suitable for both high-throughput screening and detailed biophysical analyses [1]. The compound's action via the extracellular selectivity filter-based C-type gate provides a defined molecular mechanism for probing K2P channel gating and its modulation by diverse physiological inputs.

Native Neuronal Excitability Studies and Pain/Migraine Pathophysiology Research

ML67-33 reduces the excitability of small-diameter trigeminal ganglion neurons in a TREK channel-dependent manner, as demonstrated by the complete loss of effect in Trek1−/−;Trek2−/− double knockout mice [2]. This genetic validation establishes ML67-33 as a reliable pharmacological tool for dissecting the contributions of TREK subfamily channels to neuronal excitability, nociceptive signaling, and migraine pathophysiology [2]. The compound can be used to interrogate TREK-mediated modulation of sensory neuron function in acute slice preparations, dissociated neuron cultures, and behavioral pain models.

Selective Pharmacological Dissection of K2P Subfamily Contributions in Native Tissues

ML67-33's selectivity for the temperature- and mechano-sensitive TREK subfamily over acid-sensitive TASK channels (≥5.3-fold greater maximal activation of TREK vs. TASK-3; no TASK-2 activation) enables researchers to isolate the specific physiological roles of TREK-1, TREK-2, and TRAAK in tissues where multiple K2P subtypes are co-expressed [1]. This selectivity profile is particularly valuable for studies in the central and peripheral nervous systems, cardiovascular tissues, and smooth muscle, where TREK and TASK channels serve distinct and sometimes opposing regulatory functions.

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